2-(3,5-Dimethoxyphenyl)morpholine
Overview
Description
2-(3,5-Dimethoxyphenyl)morpholine is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds are characterized by a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two methoxy groups (-OCH₃) on the phenyl ring at positions 3 and 5 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxyphenyl)morpholine typically involves the reaction of 3,5-dimethoxyphenylamine with morpholine under specific conditions. One common method is the reductive amination of 3,5-dimethoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)morpholine has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antioxidant properties, making it useful in biological studies.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethoxyphenyl)morpholine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that play a role in the biological processes of interest.
Comparison with Similar Compounds
2-(3,5-Dimethoxyphenyl)morpholine can be compared with other similar compounds, such as 2-(3,4-dimethoxyphenyl)morpholine and 2-(4-methoxyphenyl)morpholine. These compounds share the morpholine ring but differ in the position and number of methoxy groups on the phenyl ring. The presence of methoxy groups at different positions can influence the chemical and biological properties of the compounds, making each unique in its own way.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-9(6-11(7-10)15-2)12-8-13-3-4-16-12/h5-7,12-13H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGDAWBAOLRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696799 | |
Record name | 2-(3,5-Dimethoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001940-37-9 | |
Record name | 2-(3,5-Dimethoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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